molecular formula C11H17BN2O2 B581265 (6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid CAS No. 1310404-14-8

(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid

Cat. No.: B581265
CAS No.: 1310404-14-8
M. Wt: 220.079
InChI Key: RRKLGORIKSNVSO-UHFFFAOYSA-N
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Description

(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 4-methylpiperidin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products

    Oxidation: Boronic esters, borates

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: Investigated for its potential as a proteasome inhibitor, which could be useful in cancer therapy.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester): Similar structure but with a different substituent on the piperidine ring.

    2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring.

Uniqueness

(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form reversible covalent bonds with enzymes makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

[6-(4-methylpiperidin-1-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-9-5-7-14(8-6-9)11-4-2-3-10(13-11)12(15)16/h2-4,9,15-16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKLGORIKSNVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671266
Record name [6-(4-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-14-8
Record name [6-(4-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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